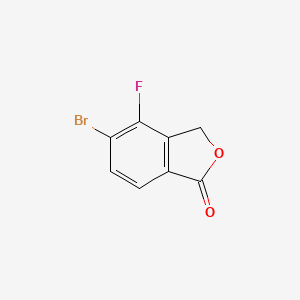

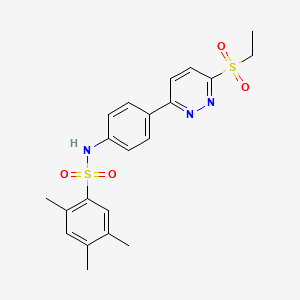

![molecular formula C7H7N3O5S2 B2481011 3-({5-[(2-Hydroxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-3-oxopropanoic acid CAS No. 294853-69-3](/img/structure/B2481011.png)

3-({5-[(2-Hydroxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-3-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those related to the compound of interest, typically involves a pharmacophore hybridization approach. This method is utilized for designing drug-like small molecules with desired properties. For instance, the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties starts from 5-amino-1,3,4-thiadiazole-2-thiol as a reagent. The process includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom, demonstrating a "cost-effective" approach to obtaining such compounds with high yield and confirmed structure through various spectral methods (Yushyn, Holota, & Lesyk, 2022).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including our compound of interest, is typically confirmed using spectral data such as 1H, 13C, 2D NMR, and LC-MS spectra. These techniques ensure the accurate determination of the compound's structure, crucial for further application and research in medicinal chemistry and material science.

Chemical Reactions and Properties

Thiadiazole compounds engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, they can undergo regioselective synthesis, as seen in the creation of novel 3-sulfanyl-5H-naphtho[2,3-e][1,3,4] triazino[3,4-b][1,3,4]thiadiazole derivatives. This involves condensation reactions with different alkyl, aralkyl, and phenacyl halides, showing the thiadiazole ring's reactivity and potential for creating a wide range of derivatives (Srinivas & Rao, 2011).

Scientific Research Applications

Anticancer Properties

Compounds containing 1,3,4-thiadiazole, like 3-({5-[(2-Hydroxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-3-oxopropanoic acid, have been extensively studied for their potential anticancer properties. Yushyn, Holota, and Lesyk (2022) demonstrated the synthesis of a hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, exhibiting significant in vitro anticancer activity (Yushyn, Holota, & Lesyk, 2022).

Antimicrobial and Antifungal Applications

The derivatives of 1,3,4-thiadiazole have been recognized for their antimicrobial and antifungal activities. Ameen and Qasir (2017) synthesized new derivatives of 1,3,4-thiadiazole with potential antibacterial and antifungal properties (Ameen & Qasir, 2017).

Antidepressant and Anxiolytic Effects

Compounds with a 1,3,4-thiadiazole structure have also been found to possess antidepressant and anxiolytic properties. Clerici et al. (2001) synthesized a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, discovering some with marked antidepressant and anxiolytic effects, comparable to standard drugs like Imipramine and Diazepam (Clerici et al., 2001).

properties

IUPAC Name |

3-[[5-(carboxymethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino]-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5S2/c11-3(1-4(12)13)8-6-9-10-7(17-6)16-2-5(14)15/h1-2H2,(H,12,13)(H,14,15)(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOWEDICLWMVDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NC1=NN=C(S1)SCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

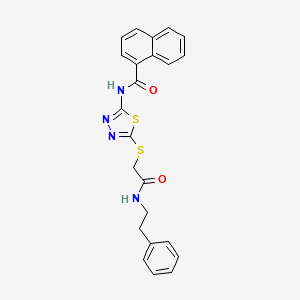

![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

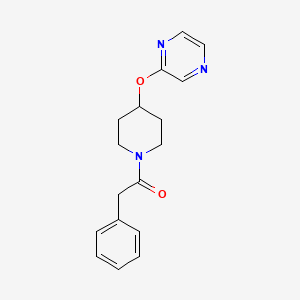

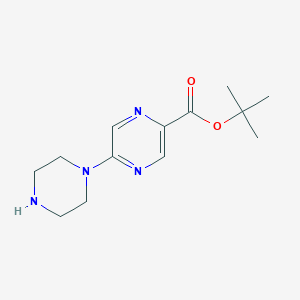

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2480934.png)

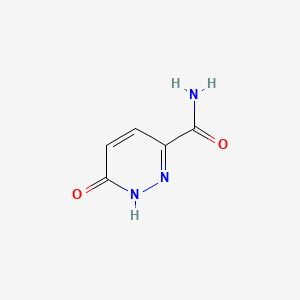

![1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2480938.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)

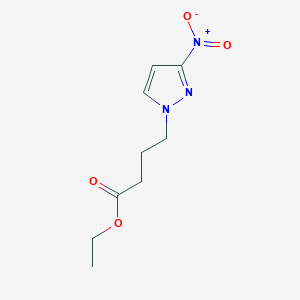

![ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2480949.png)